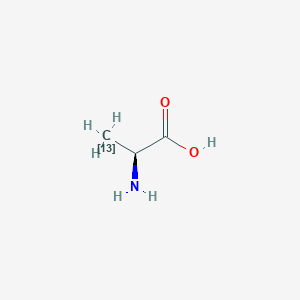
Diethyl 2-(2,2,2-trifluoroacetyl)succinate
Vue d'ensemble
Description
Diethyl 2-(2,2,2-trifluoroacetyl)succinate (DETFS) is an organic compound that has found a variety of applications in both scientific research and the laboratory. It is a colorless liquid at room temperature, with a boiling point of 88.6°C, and a molecular weight of 226.2 g/mol. It is a widely used reagent in organic synthesis, and has been used in a variety of scientific studies due to its unique properties.
Applications De Recherche Scientifique
Synthesis of Complex Organic Compounds
Diethyl 2-(2,2,2-trifluoroacetyl)succinate is instrumental in synthesizing various organic compounds. For instance, it plays a role in the synthesis of 3-carboxy-4-(trifluoromethyl)tetralone, a complex organic molecule with potential applications in pharmaceuticals and material science (Ukerun, 1988). Similarly, it is used in the synthesis of [2,3-^13C_2-2,5-cyclohexadienyl] ubiquinone 3, demonstrating its role in creating labeled compounds for scientific research (Falcou & Boullais, 1998).
Applications in Catalysis
This compound is used in catalytic processes. For example, it is involved in reactions with N-chloro- and N-bromodiethylamines, where it helps in the formation of other organic esters, showcasing its utility in catalytic reactions and organic synthesis (Zorin et al., 2021).
Biomedical Imaging
In the field of biomedical imaging, this compound is utilized in the synthesis of agents for real-time molecular imaging of the tricarboxylic acid cycle in vivo. This application is crucial for understanding metabolic processes and diagnosing diseases (Zacharias et al., 2012).
Polymerization Processes
The compound is also involved in the synthesis of catalyst components for polymerization processes. An example is its use in preparing diethyl 2,3-diisobutylsuccinate, a component of titanium-magnesium catalysts for propylene polymerization (Nechepurenko et al., 2021). This application is significant in the production of polymers with specific properties.
Renewable Energy and Environmental Applications
This compound is also used in renewable energy and environmental applications. For instance, it is involved in the vapor-phase hydrogenation of biomass-derived diethyl succinate over CuO/ZnO catalysts, indicating its role in the development of sustainable chemical processes (Ding et al., 2010).
Safety and Hazards
The safety data sheet for Diethyl 2-(2,2,2-trifluoroacetyl)succinate indicates that it may be harmful if swallowed and causes eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
Propriétés
IUPAC Name |
diethyl 2-(2,2,2-trifluoroacetyl)butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3O5/c1-3-17-7(14)5-6(9(16)18-4-2)8(15)10(11,12)13/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUJVMLDXHUHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)C(F)(F)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463098 | |
| Record name | Butanedioic acid, (trifluoroacetyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94633-25-7 | |
| Record name | Butanedioic acid, (trifluoroacetyl)-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














